2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane

Asymmetric Synthesis Biocatalysis Agrochemical Intermediates

2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane (CAS 88374-05-4), also known as the oxirane intermediate for the triazole fungicide flutriafol, is a geminal bis(fluorophenyl)-substituted epoxide with the molecular formula C14H10F2O. This compound features a unique 2,2-bisaryl substitution pattern on a strained three-membered oxirane ring, which imparts distinct reactivity and physicochemical properties compared to other fluorophenyl oxiranes.

Molecular Formula C14H10F2O
Molecular Weight 232.22 g/mol
CAS No. 88374-05-4
Cat. No. B1505399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane
CAS88374-05-4
Molecular FormulaC14H10F2O
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1C(O1)(C2=CC=C(C=C2)F)C3=CC=CC=C3F
InChIInChI=1S/C14H10F2O/c15-11-7-5-10(6-8-11)14(9-17-14)12-3-1-2-4-13(12)16/h1-8H,9H2
InChIKeyLJDVCWKAVLHZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane (CAS 88374-05-4): A Key Bis-Aryl Oxirane Intermediate for Chiral Agrochemical Synthesis and High-Performance Polymer Development


2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane (CAS 88374-05-4), also known as the oxirane intermediate for the triazole fungicide flutriafol, is a geminal bis(fluorophenyl)-substituted epoxide with the molecular formula C14H10F2O [1]. This compound features a unique 2,2-bisaryl substitution pattern on a strained three-membered oxirane ring, which imparts distinct reactivity and physicochemical properties compared to other fluorophenyl oxiranes [2]. It is a colorless liquid with a density of approximately 1.294 g/cm³ and a predicted boiling point of 303.1°C at 760 mmHg [3]. Primarily utilized as a crucial chiral precursor in the asymmetric synthesis of agricultural fungicides and as a reactive monomer for engineering advanced polymeric membranes, its specific structural and electronic profile makes it a non-fungible building block in these applications [1].

Critical Differentiation of 2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane (88374-05-4): Why Mono-Aryl and Symmetric Bis-Aryl Epoxides are Inadequate Substitutes in Precision Synthesis and Material Science


Generic substitution of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane with structurally similar oxiranes, such as 2,2-bis(4-fluorophenyl)oxirane or mono-substituted 2-(4-fluorophenyl)oxirane, is scientifically unjustified due to significant, quantifiable differences in critical performance parameters. The specific unsymmetrical 2,2-bisaryl substitution pattern directly governs the compound's unique stereoelectronic environment, which dictates its enantioselectivity in enzymatic resolutions, its reactivity and regioselectivity in ring-opening polymerizations, and its efficacy as a precursor to specific chiral agrochemicals [1]. As demonstrated by comparative studies, altering the substitution pattern leads to a measurable loss of chiral recognition by engineered epoxide hydrolases (a 6.4-fold drop in enantiomeric ratio) and fundamentally changes the thermal and mechanical properties of derived polymeric materials [2]. Therefore, relying on a more common or less expensive analog will not replicate the performance and will compromise the integrity of the intended application, as substantiated by the following quantitative evidence.

Product-Specific Quantitative Evidence for 2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane (88374-05-4): Verifiable Differentiation in Enantioselectivity, Polymer Performance, and Synthetic Efficiency


Enhanced Enantioselectivity in Biocatalytic Resolution for Chiral Flutriafol Precursor Synthesis

The unsymmetrical 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane is the essential chiral precursor for the agrochemical flutriafol. Its specific structure is critical for recognition by engineered epoxide hydrolases. A study found that an engineered mutant of *Rhodotorula paludigensis* epoxide hydrolase (RpEH H336W/L360F) exhibited a 6.4-fold increase in enantiomeric ratio (E) for this specific substrate, from 5.5 to 35.4, enabling a kinetic resolution that produced (S)-2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane in 98.2% enantiomeric excess (ee) and 44.3% analytical yield [1]. This high enantioselectivity is not observed with symmetric analogs like 2,2-bis(4-fluorophenyl)oxirane, which lack the same chiral recognition profile due to their different electronic and steric properties [2].

Asymmetric Synthesis Biocatalysis Agrochemical Intermediates

Superior Physicochemical Properties for Membrane and Polymer Applications

The incorporation of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane into polymeric matrices results in materials with significantly enhanced performance compared to those using common phenyl glycidyl ethers. When copolymerized into anion exchange membranes, this bulky, hydrophobic fluorinated epoxide increases the ion exchange capacity (IEC) to 2.1 mmol/g and the hydroxide conductivity to 58 mS/cm at 80°C, while simultaneously reducing the water uptake to just 15% [1]. This combination of high conductivity and low swelling is not achievable with non-fluorinated analogs like 2,2-diphenyloxirane, which results in membranes with >30% water uptake under the same conditions, leading to mechanical instability [2].

Polymer Chemistry Membrane Science Materials Engineering

High-Yield and High-Purity Synthesis for Industrial-Scale Procurement

An optimized industrial synthesis process for 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane achieves a product yield of ≥95% and a purity of 99.5% (GC) through a two-step sequence starting from 2,4'-difluorobenzophenone [1]. This represents a significant improvement over traditional methods for similar geminal bis-aryl oxiranes, such as the synthesis of 2,2-bis(4-fluorophenyl)oxirane, which often report yields in the 70-80% range due to competing side reactions [2]. The patented process minimizes byproduct formation, thereby reducing purification costs and ensuring a consistent, high-quality supply chain for downstream applications.

Process Chemistry Synthetic Efficiency Manufacturing

Predicted Enhanced Lipophilicity for Bioactive Molecule Design

The unsymmetrical fluorination pattern of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane imparts a predicted partition coefficient (XLogP3-AA) of 3.1, as computed by PubChem [1]. This value is intermediate between that of the more symmetric 2,3-bis(4-fluorophenyl)oxirane (predicted XLogP3 of 3.5) and the mono-fluorinated 2-(4-fluorophenyl)oxirane (predicted XLogP of 2.4) [2]. This specific lipophilicity profile is a key determinant of membrane permeability and bioavailability in pharmaceutical intermediates and is a direct consequence of the compound's unique 2,2-bisaryl geometry and fluorine substitution pattern. It provides a predictable, quantifiable advantage for tuning the physicochemical properties of lead candidates derived from this scaffold.

Medicinal Chemistry ADME Properties Drug Design

High-Value Research and Industrial Application Scenarios for 2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane (88374-05-4)


Asymmetric Synthesis of Chiral Agrochemicals: Production of Enantiopure (S)-Flutriafol

This compound is the non-negotiable chiral precursor for manufacturing (S)-flutriafol, the more bioactive enantiomer of the broad-spectrum triazole fungicide. Its procurement is essential for any research group or manufacturer seeking to develop or produce enantiopure flutriafol via the chemoenzymatic route described by Hu et al. (2024), which yields the desired (S)-enantiomer in 98.2% ee [3]. Using a generic or symmetric bis-aryl epoxide would result in a failed resolution and a racemic product, making the process scientifically and economically unviable.

Engineering High-Performance Anion Exchange Membranes for Electrochemical Devices

For polymer chemists and material scientists developing next-generation anion exchange membranes (AEMs) for fuel cells or electrolyzers, this fluorinated epoxide is a critical monomer. Its incorporation leads to a quantifiable improvement in key performance indicators, specifically enabling membranes with a high ion exchange capacity (2.1 mmol/g) and hydroxide conductivity (58 mS/cm at 80°C) while maintaining exceptionally low water uptake (15%) [3]. This unique combination of properties is not achievable with non-fluorinated or symmetric analogs, making it a superior choice for enhancing membrane durability and efficiency.

Reliable and Cost-Effective Industrial-Scale Intermediate for Flutriafol Manufacturing

Procurement of this compound from suppliers utilizing the optimized CN109320477A synthesis process guarantees a high-yield (≥95%) and high-purity (99.5% by GC) starting material [3]. This directly addresses the cost and quality control challenges faced by manufacturers of flutriafol and its downstream products. The reduced purification burden and higher yield translate to a tangible economic advantage over less efficient synthetic routes for analogous epoxides, making it the preferred intermediate for industrial-scale production.

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